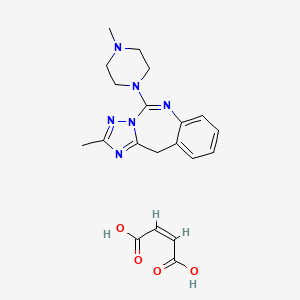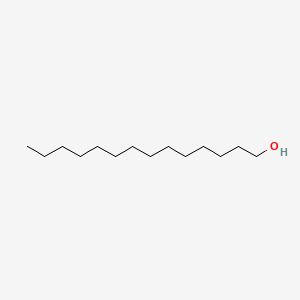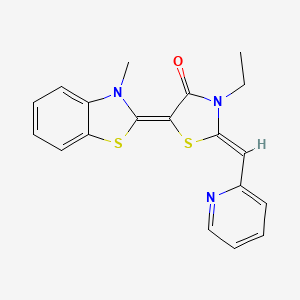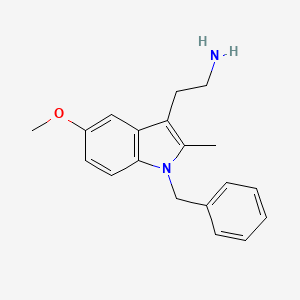
Benanserin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benanserin is a compound with the molecular formula C19H22N2O . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound has been studied for its potential biological activities and applications in various fields, including medicine and chemistry .
Preparation Methods
The synthesis of benanserin involves several steps, typically starting with the preparation of indole derivatives. One common method involves the reaction of aldehydes, secondary amines, and terminal alkynes in a one-pot reaction to obtain aminoindolizines . This method offers advantages such as swiftness, preparation of complex compounds from readily available materials, and simplification of workup.
Chemical Reactions Analysis
Benanserin undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
Chemistry: Benanserin and its derivatives are studied for their interesting chemical properties and potential as building blocks for more complex molecules.
Mechanism of Action
The mechanism of action of benanserin involves its interaction with various molecular targets. It can bind to and inhibit specific receptors, such as dopamine and serotonin receptors, which are involved in neurotransmission. This interaction can lead to changes in cellular signaling pathways and physiological effects .
Comparison with Similar Compounds
Benanserin is similar to other indole derivatives, such as:
Blonanserin: An atypical antipsychotic that binds to dopamine and serotonin receptors.
Benazepril: An ACE inhibitor used to treat hypertension.
Mianserin: A tetracyclic antidepressant with antihistaminic and hypnosedative effects. What sets this compound apart is its unique chemical structure and potential for diverse biological activities.
Properties
CAS No. |
441-91-8 |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-(1-benzyl-5-methoxy-2-methylindol-3-yl)ethanamine |
InChI |
InChI=1S/C19H22N2O/c1-14-17(10-11-20)18-12-16(22-2)8-9-19(18)21(14)13-15-6-4-3-5-7-15/h3-9,12H,10-11,13,20H2,1-2H3 |
InChI Key |
RPSOLZRELOLSFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-2-hex-4-en-2-yl-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B10858223.png)

![2,4-diphenyl-6-[5-(2H-tetrazol-5-yl)pentoxy]pyridine](/img/structure/B10858245.png)

![sodium;6-[(2S,3aR)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazol-2-yl]-2-butyl-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]quinazolin-4-one](/img/structure/B10858262.png)

![(1R,5'S,6S,6'S,7R,8S,10R,11S,12S,14S,15S,16R,22R,25S,27R,28S,29R)-22-ethyl-7,11,15-trihydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10858284.png)
![(3beta,20beta)-3-[[[(1R,2S)-2-Carboxycyclohexyl]carbonyl]oxy]-11-oxoolean-12-en-29-oic acid](/img/structure/B10858294.png)
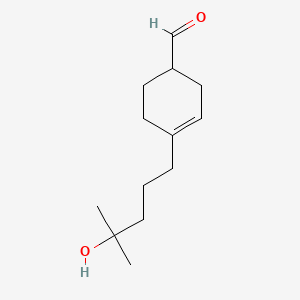
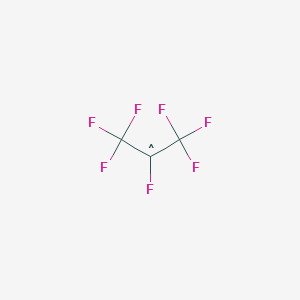
![4-Hydroxy-3,5a,9-trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione](/img/structure/B10858311.png)
